2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Description
This compound is a benzo[b][1,6]naphthyridine derivative characterized by a tetrahydroquinoline-like framework fused with a pyridine ring. Its synthesis involves the Pfitzinger reaction, where 1-tert-butoxycarbonylpiperidin-4-one condenses with isatine derivatives in dimethylformamide (DMF) and ammonium acetate, yielding the product in 50% efficiency .
The Boc group imparts steric bulk, influencing solubility and reactivity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for MAO inhibitors and other heterocyclic drug candidates .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)24-17(23)20-9-8-14-12(10-20)15(16(21)22)11-6-4-5-7-13(11)19-14/h4-7H,8-10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJUXPJXOBCGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Heterocyclic compounds are integral in medicinal chemistry due to their diverse biological activities. The compound features a naphthyridine core, which is known for various pharmacological properties, including antimicrobial and anticancer activities. The tert-butoxycarbonyl (Boc) group enhances the solubility and stability of the compound, making it an interesting candidate for further biological evaluation.
2. Synthesis
The synthesis of 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid typically involves multi-step organic reactions. Key steps may include:
- Formation of the naphthyridine core via cyclization reactions.
- Introduction of the Boc group through standard carbamate formation techniques.
- Carboxylic acid functionalization at the 10-position to enhance biological activity.
The synthetic pathway can be summarized as follows:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Naphthyridine precursors |
| 2 | Boc Protection | Tert-butyl chloroformate |
| 3 | Carboxylation | Appropriate carboxylic acid derivatives |
3.1 Antimicrobial Activity
Recent studies have indicated that compounds derived from naphthyridine exhibit significant antimicrobial properties. For instance, 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid has been evaluated against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Preliminary results suggest that this compound shows promising antibacterial activity comparable to standard antibiotics .
3.2 Anticancer Activity
The naphthyridine scaffold has also been associated with anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms such as:
- Inhibition of DNA topoisomerases
- Induction of oxidative stress
- Modulation of apoptosis-related proteins
Specific studies on related compounds have shown IC50 values in the micromolar range against several cancer cell lines .
3.3 Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with a similar structure have been shown to act as potent inhibitors of these enzymes, which are crucial in neurotransmission and are implicated in conditions like Alzheimer's disease .
Case Study 1: Antibacterial Evaluation
In a study conducted by researchers at the University of Baghdad, derivatives of naphthyridine were synthesized and tested against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Case Study 2: Anticancer Mechanism
A study published in PMC explored the mechanism of action for naphthyridine derivatives on human cancer cell lines. The findings revealed that these compounds could effectively induce cell cycle arrest and apoptosis through mitochondrial pathways .
5. Conclusion
The compound 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid represents a promising candidate for further research due to its diverse biological activities. Its potential as an antimicrobial and anticancer agent warrants additional studies to elucidate its mechanisms and optimize its efficacy.
Future research should focus on:
- Detailed structure-activity relationship (SAR) studies.
- In vivo evaluations to assess pharmacokinetics and toxicity.
- Exploration of combinatorial therapies with existing antibiotics or chemotherapeutics.
Scientific Research Applications
Pharmacological Applications
One of the primary applications of this compound lies in its potential as a pharmacological agent. Research has indicated that derivatives of tetrahydrobenzo[b][1,6]naphthyridines exhibit significant activity against various biological targets.
Acetylcholinesterase Inhibition
A study highlighted the synthesis of a series of 1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridines that act as potent inhibitors of acetylcholinesterase (AChE). These compounds were evaluated for their ability to bind at different sites on the enzyme, showcasing their potential in treating neurodegenerative diseases such as Alzheimer's .
Anticancer Activity
Another area of interest is the anticancer properties of this compound. Research has indicated that modifications to the naphthyridine scaffold can lead to compounds with enhanced cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through specific signaling pathways .
Synthetic Applications
The compound serves as an important intermediate in organic synthesis due to its versatile reactivity.
Building Block for Complex Molecules
The tert-butoxycarbonyl (Boc) group allows for selective deprotection under mild conditions, making it useful in multi-step synthesis processes. This property is particularly advantageous when constructing complex organic molecules where functional group compatibility is crucial .
Synthesis of Bioactive Compounds
The ability to modify the tetrahydrobenzo[b][1,6]naphthyridine core has led to the development of various bioactive compounds. For instance, derivatives have been synthesized that exhibit antimicrobial and anti-inflammatory activities .
Case Study 1: AChE Inhibitors
In a detailed study conducted by Muñoz-Torrero et al., several derivatives of tetrahydrobenzo[b][1,6]naphthyridines were synthesized and tested for AChE inhibition. The results demonstrated that specific substitutions at positions 1 and 5 significantly enhanced inhibitory activity compared to unmodified compounds .
Case Study 2: Anticancer Derivatives
A separate investigation focused on a series of naphthyridine derivatives which were evaluated for their anticancer properties against human breast cancer cell lines. The study found that certain modifications led to a marked increase in cytotoxicity and selectivity toward cancer cells while sparing normal cells .
Comparison with Similar Compounds
Structural Variations and Substituents
Key analogs differ in substituents at position 2 and additional modifications (Table 1):
Table 1: Substituent-driven variations among benzo[b][1,6]naphthyridine derivatives.
Physicochemical Properties
- Solubility : The Boc group reduces aqueous solubility compared to the ethyl variant, which has higher lipophilicity. Sulfonyl derivatives (e.g., phenylsulfonyl) exhibit intermediate polarity due to the electron-withdrawing sulfonyl group .
- Stability : Boc-protected derivatives are sensitive to acidic conditions, facilitating deprotection in downstream reactions. Ethyl and benzyl analogs lack this lability, making them more stable under standard storage .
Pharmacological Potential
- Chlorinated derivatives (e.g., 10-chloro-1-(indol-3-yl) analogs) demonstrate nanomolar-range MAO inhibition, highlighting the impact of halogenation on potency .
- Ethyl-substituted variants are preferred in industrial settings due to stability and commercial availability, whereas Boc-protected compounds are niche intermediates .
Q & A
Q. Basic Research Focus
- Cancer research : Screen against NCI-60 cell lines to evaluate cytotoxicity.
- Enzyme inhibition : Test monoamine oxidase (MAO) inhibition using fluorometric assays, as naphthyridines are established MAO scaffolds .
- Apoptosis assays (e.g., Annexin V staining) to probe mechanisms in oncology models.
How can computational tools predict the biological activity of novel naphthyridine analogs?
Q. Advanced Research Focus
- Structure-activity relationship (SAR) modeling : Use e-pharmacophores derived from target proteins (e.g., 3-phosphoinositide-dependent kinase-1) to design analogs .
- Molecular docking : Simulate binding interactions with MAO-B or cancer-related kinases using PyMOL or AutoDock.
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., blood-brain barrier permeability for CNS targets).
What safety protocols are recommended for handling this compound?
Q. Basic Research Focus
- GHS compliance : Classified as an irritant (Warning signal word). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at ambient temperature in sealed containers, avoiding moisture.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
How do spectroscopic discrepancies arise in purity analysis, and how are they resolved?
Advanced Research Focus
Discrepancies between HPLC and NMR data often stem from:
- Residual solvents (e.g., DMSO in NMR samples).
- Tautomeric forms in solution vs. solid state.
- Resolution : Use orthogonal methods (e.g., LC-MS for low-level impurities) and standardized eluent systems (e.g., 0.1% TFA in acetonitrile/water gradients) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
